molecular formula C20H22N4O5S B12169582 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one

Cat. No.: B12169582
M. Wt: 430.5 g/mol
InChI Key: RMHDZCWAOBDJKU-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzoxadiazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the methoxyphenyl group. Reaction conditions may vary, but common reagents include sulfonyl chlorides, piperazine derivatives, and methoxyphenyl compounds. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness .

Chemical Reactions Analysis

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoxadiazole ring and piperazine moiety can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .

Scientific Research Applications

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one include:

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C20H22N4O5S/c1-28-17-7-3-2-5-15(17)9-10-19(25)23-11-13-24(14-12-23)30(26,27)18-8-4-6-16-20(18)22-29-21-16/h2-8H,9-14H2,1H3

InChI Key

RMHDZCWAOBDJKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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